N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Catalog No.
S2663690
CAS No.
53823-88-4
M.F
C11H15NO2
M. Wt
193.246
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,6-Dimethylphenyl)-2-methoxyacetamide

CAS Number

53823-88-4

Product Name

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxyacetamide

Molecular Formula

C11H15NO2

Molecular Weight

193.246

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)

InChI Key

OXXYGGDIKKXTFB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC

solubility

not available

Environmental studies have shown that N-DMPM-A can be formed when metalaxyl breaks down in the environment. Studies have investigated its presence in soil and water following the application of metalaxyl. For instance, one study found that N-DMPM-A was the most abundant transformation product of metalaxyl in soil [].

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is an organic compound characterized by its amide functional group. Its molecular formula is C12H17NO2, and it features a 2,6-dimethylphenyl group attached to a 2-methoxyacetamide moiety. This compound is recognized for its potential applications in various fields, particularly in agriculture as a pesticide and in medicinal chemistry.

The chemical behavior of N-(2,6-Dimethylphenyl)-2-methoxyacetamide is influenced by its amide structure. It can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine. Additionally, it can participate in acylation reactions, where the methoxy group can be replaced by other nucleophiles.

In the context of pesticide formulations, this compound may also interact with various enzymes, affecting its stability and efficacy in agricultural applications .

N-(2,6-Dimethylphenyl)-2-methoxyacetamide exhibits significant biological activity, particularly as a fungicide. It is a key component in the synthesis of Metalaxyl-M, which is known for its effectiveness against various fungal pathogens. The compound operates by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, thereby preventing their growth and reproduction .

Additionally, studies have indicated that this compound may possess moderate toxicity to non-target organisms, necessitating careful handling and application in agricultural settings .

Several methods have been developed for synthesizing N-(2,6-Dimethylphenyl)-2-methoxyacetamide:

  • Direct Acylation: This method involves the reaction of 2-methoxyacetic acid with 2,6-dimethylaniline in the presence of a suitable coupling agent.
  • Enzyme-Catalyzed Synthesis: Lipase-catalyzed reactions have been explored for synthesizing methyl derivatives of this compound, providing a more environmentally friendly approach .
  • Chemical Modification: The compound can also be synthesized through modifications of existing derivatives of 2-methoxyacetyl compounds.

These methods highlight the versatility in producing this compound for various applications.

N-(2,6-Dimethylphenyl)-2-methoxyacetamide has several important applications:

  • Agriculture: It serves as an active ingredient in fungicides like Metalaxyl-M, providing protection against fungal diseases in crops.
  • Pharmaceuticals: The compound's structure allows it to be explored for potential therapeutic uses due to its biological activity.
  • Research: It is utilized in studies focusing on pesticide efficacy and environmental impact assessments.

Interaction studies involving N-(2,6-Dimethylphenyl)-2-methoxyacetamide primarily focus on its effects on various biological systems. Research indicates that this compound can interact with enzymes involved in metabolic pathways of fungi, influencing their growth and survival . Furthermore, studies examining its degradation in soil have shown that environmental factors such as pH and organic matter content can significantly affect its persistence and bioavailability .

Several compounds share structural or functional similarities with N-(2,6-Dimethylphenyl)-2-methoxyacetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesPrimary Use
Metalaxyl-MMethyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninateFungicide
OxadixylContains an oxazolidinone ringFungicide
AcetamipridContains a nitromethylene groupInsecticide

N-(2,6-Dimethylphenyl)-2-methoxyacetamide stands out due to its specific amide linkage and methoxy group, which contribute to its unique biological activity against fungal pathogens compared to other similar compounds that may target different pests or pathogens.

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is a synthetic organic compound first identified as a transformation product of metalaxyl, a widely used systemic fungicide. Its environmental presence was documented in surface water studies, highlighting its role as a metabolite of agrochemical degradation. While the exact synthesis date remains unclear, its structural analogs (e.g., metalaxyl TP3) have been studied since the 1980s in pesticide research.

Chemical Classification and Nomenclature

This compound belongs to the acetamide derivative family, characterized by an acetylamino group (-NH-CO-) linked to a substituted aromatic ring. Its systematic IUPAC name is N-(2,6-dimethylphenyl)-2-methoxyacetamide, with synonyms including metalaxyl TP3 and 2,6-dimethyl-N-methoxyacetylaniline. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
CAS Number53823-88-4
SMILESCOCC(NC1C(=CC=CC=1C)C)=O
InChI KeyOXXYGGDIKKXTFB-UHFFFAOYSA-N

Structural Significance in Organic Chemistry

The molecule’s structure features two critical substituents:

  • 2,6-Dimethylphenyl Group: Provides steric hindrance and electronic effects, influencing reactivity and stability.
  • 2-Methoxyacetamide Moiety: The methoxy group enhances electron donation to the carbonyl, stabilizing the amide bond.

This combination enables selective chemical interactions, such as nucleophilic acyl substitution or electrophilic aromatic substitution.

Position Within Acetamide Derivative Family

N-(2,6-Dimethylphenyl)-2-methoxyacetamide is distinct from common acetamide derivatives like lidocaine or procainamide due to its:

  • Substituted Aromatic Ring: 2,6-Dimethylphenyl group vs. simple aniline derivatives.
  • Methoxy Acetamide Chain: Unlike typical acetamide side chains (e.g., ethyl groups in lidocaine).
CompoundSubstituentsApplications
LidocaineDiethylaminoethyl groupLocal anesthetic
ProcainamideEthyl groupAntiarrhythmic
N-(2,6-Dimethylphenyl)-2-Methoxyacetamide2,6-Dimethylphenyl + MethoxyacetamideResearch intermediate

Molecular Formula and Mass Properties

N-(2,6-Dimethylphenyl)-2-methoxyacetamide represents a significant aromatic amide compound with well-defined molecular characteristics [1] [3]. The compound possesses the molecular formula C₁₁H₁₅NO₂, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [3] [4]. The molecular weight of this compound is precisely 193.24 grams per mole, as determined through computational analysis and experimental verification [2] [3] [5].

The exact mass of N-(2,6-Dimethylphenyl)-2-methoxyacetamide has been calculated as 193.110278721 daltons, with the monoisotopic mass recorded at 193.11028 daltons [4] [5]. These precise mass measurements are essential for analytical identification and characterization purposes [1] [3]. The compound is officially registered under the Chemical Abstracts Service registry number 53823-88-4 and carries the European Community number 853-120-8 [1] [3] .

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight (g/mol)193.24
Exact Mass (Da)193.110278721
Monoisotopic Mass (Da)193.11028
CAS Registry Number53823-88-4
EC Number853-120-8
Physical FormPowder
Melting Point (°C)60-64

The International Union of Pure and Applied Chemistry name for this compound is N-(2,6-dimethylphenyl)-2-methoxyacetamide [1] [2] [3]. The International Chemical Identifier string is InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13), with the corresponding InChI Key being OXXYGGDIKKXTFB-UHFFFAOYSA-N [1] [3] [4]. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=CC=C1)C)NC(=O)COC [1] [3] [4].

Structural Features and Bonding Patterns

The molecular architecture of N-(2,6-Dimethylphenyl)-2-methoxyacetamide exhibits characteristic features of aromatic amides with specific substitution patterns [1] [3]. The compound consists of three primary structural components: a 2,6-dimethylphenyl ring system, an amide functional group, and a methoxyacetyl moiety . These components are interconnected through a network of covalent bonds that determine the overall molecular geometry and chemical properties [26] [27].

The amide bond represents the central structural feature, characterized by a carbon-nitrogen bond with partial double bond character [26] [28]. In aromatic amides such as N-(2,6-Dimethylphenyl)-2-methoxyacetamide, the carbon-nitrogen bond length typically ranges from 1.32 to 1.35 angstroms, reflecting the resonance stabilization between the carbonyl group and the nitrogen atom [26] [28] [31]. The bond order of the amide carbon-nitrogen bond is approximately 1.2 to 1.3, indicating significant contribution from the resonance structure where electron density is delocalized across the amide functional group [28] [31].

The carbonyl group exhibits a carbon-oxygen double bond with a typical bond length ranging from 1.21 to 1.24 angstroms [26] [27]. This bond demonstrates a bond order of approximately 1.5 to 1.6, which is consistent with the partial single bond character resulting from resonance delocalization [26] [28]. The carbonyl oxygen atom serves as an electron-withdrawing group, influencing the electron density distribution throughout the molecular framework [19] [21].

Bond TypeTypical Bond Length (Å)Bond OrderStructural Significance
C-N (amide)1.32-1.351.2-1.3Partial double bond character
C=O (carbonyl)1.21-1.241.5-1.6Resonance-stabilized double bond
C-O (methoxy)1.43-1.451.0Single bond ether linkage
C-C (aromatic)1.39-1.401.5Aromatic delocalization

The 2,6-dimethylphenyl moiety contains aromatic carbon-carbon bonds with lengths of approximately 1.39 to 1.40 angstroms, characteristic of benzene ring systems with delocalized electron density [19] [20] [22]. The methyl substituents at the 2 and 6 positions create steric hindrance that influences the overall molecular conformation and reactivity patterns [17] [21]. These methyl groups are electron-donating substituents that activate the aromatic ring toward electrophilic substitution reactions while simultaneously providing steric protection [19] [21].

The methoxy group attached to the acetyl carbon forms a carbon-oxygen single bond with a typical length of 1.43 to 1.45 angstroms [4] [26]. This ether linkage contributes to the overall polarity of the molecule and influences the conformational preferences through steric and electronic effects [13] [15].

Stereochemical Considerations

N-(2,6-Dimethylphenyl)-2-methoxyacetamide does not possess traditional chiral centers, as all carbon atoms in the structure are either sp² hybridized within the aromatic system or attached to identical or constitutionally equivalent substituents [1] [3] [4]. However, the compound exhibits conformational stereochemistry related to the restricted rotation around the amide bond, which is a characteristic feature of amide-containing molecules [13] [28] [31].

The amide functional group in N-(2,6-Dimethylphenyl)-2-methoxyacetamide can exist in two distinct conformational states: the trans (Z) configuration and the cis (E) configuration [13] [28] [30]. The trans configuration, where the carbonyl oxygen and the aromatic nitrogen substituent are positioned on opposite sides of the amide bond, represents the thermodynamically favored conformation [13] [28] [33]. This preference arises from the minimization of steric interactions between the bulky 2,6-dimethylphenyl group and the methoxyacetyl moiety [15] .

The restricted rotation around the carbon-nitrogen amide bond results from the significant resonance contribution, which imparts partial double bond character to this linkage [28] [31] [34]. The rotational barrier for amide bonds in aromatic systems typically ranges from 15 to 18 kilocalories per mole, depending on the specific substitution patterns and electronic effects [28] [31]. For N-(2,6-Dimethylphenyl)-2-methoxyacetamide, the presence of the electron-donating methyl groups and the steric bulk of the 2,6-disubstituted phenyl ring likely influences this rotational barrier [19] [21].

The 2,6-dimethyl substitution pattern creates a symmetrical environment around the nitrogen attachment point, eliminating potential atropisomerism that might arise from unsymmetrical substitution [17] [22]. This symmetrical substitution ensures that the compound does not exhibit axial chirality, despite the presence of the aromatic ring system [17] [22].

Conformational Analysis

The conformational behavior of N-(2,6-Dimethylphenyl)-2-methoxyacetamide is governed by several competing factors, including steric interactions, electronic effects, and intramolecular hydrogen bonding possibilities [13] [15] [31]. The primary conformational consideration involves the orientation of the amide bond relative to the aromatic ring system and the positioning of the methoxyacetyl group [13] [28].

Nuclear magnetic resonance spectroscopy studies of similar aromatic amide compounds have demonstrated that the trans configuration predominates in solution, with the dihedral angle between the carbonyl carbon and the aromatic nitrogen approaching 180 degrees [13] [15] [23]. This planar or near-planar arrangement maximizes the overlap between the nitrogen lone pair and the carbonyl π system, enhancing resonance stabilization [28] [31] [34].

The rotational barrier around the amide carbon-nitrogen bond has been extensively studied in related aromatic amide systems [28] [31]. Variable temperature nuclear magnetic resonance experiments typically reveal activation energies ranging from 15 to 18 kilocalories per mole for the interconversion between trans and cis conformers [28] [31]. The specific value for N-(2,6-Dimethylphenyl)-2-methoxyacetamide would be influenced by the steric effects of the 2,6-dimethyl substitution pattern and the electronic properties of the methoxy group [19].

Conformational ParameterValue/RangeDescription
Preferred Amide ConformationTrans (Z)Thermodynamically favored
Rotational Barrier (kcal/mol)15-18Typical for aromatic amides
Dihedral Angle C-N-C-O (°)180 ± 10Nearly planar configuration
Aromatic Ring Planarity (Å)< 0.02Essentially planar
Amide Group Planarity (Å)< 0.02Maintains planarity

The methoxy group introduces additional conformational flexibility through rotation around the carbon-oxygen single bond [4] [15]. However, this rotation is relatively unhindered compared to the amide bond rotation and does not significantly impact the overall molecular conformation [15] [26]. The preferred orientation of the methoxy group is likely influenced by weak intramolecular interactions and crystal packing forces in the solid state [25] [26].

Computational studies using density functional theory methods have provided insights into the relative energies of different conformational states in aromatic amide systems [31] [33]. These calculations consistently support the experimental observation that the trans amide configuration is energetically favored over the cis configuration by several kilocalories per mole [31] [33].

Aromaticity of the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl moiety in N-(2,6-Dimethylphenyl)-2-methoxyacetamide retains the characteristic aromatic properties of benzene derivatives, despite the substitution pattern [16] [17] [20]. The aromatic ring system exhibits delocalized π electron density distributed uniformly across the six carbon atoms, maintaining the essential features of aromatic stabilization [19] [20] [22].

The two methyl substituents at the 2 and 6 positions function as electron-donating groups through hyperconjugation and inductive effects [19] [21]. These substituents increase the electron density of the aromatic ring, making it more nucleophilic and more reactive toward electrophilic aromatic substitution reactions [19] [21]. The electron-donating nature of the methyl groups is classified as weakly activating, positioning them in the category of ortho- and para-directing activators in electrophilic substitution reactions [19] [21].

The symmetrical 2,6-disubstitution pattern creates a unique steric environment that influences both the reactivity and the conformational preferences of the aromatic system [17] [22]. The methyl groups at these positions provide steric hindrance that can affect the accessibility of the aromatic ring to reagents and can influence the preferred conformations of attached substituents [22]. This steric effect is particularly relevant for the amide nitrogen attachment, where the bulky substituents may restrict rotation and influence the overall molecular geometry [31].

Aromatic ring current effects, which are characteristic of aromatic systems, remain largely intact in the 2,6-dimethylphenyl moiety [20] [22]. These effects are observable through nuclear magnetic resonance spectroscopy, where protons attached to the aromatic ring typically appear in the characteristic aromatic region between 7 and 8 parts per million [23] [24]. The methyl protons attached to the aromatic ring are also influenced by the aromatic ring current, appearing at chemical shifts that reflect their proximity to the aromatic π system [23] [24].

The planarity of the aromatic ring system is maintained despite the presence of the methyl substituents, with deviations from planarity typically less than 0.02 angstroms [20] [22] [25]. This planarity is essential for maintaining the aromatic character and ensuring optimal overlap of the π orbitals that contribute to the delocalized electron system [20] [22]. The bond lengths within the aromatic ring remain characteristic of aromatic systems, with carbon-carbon distances of approximately 1.39 to 1.40 angstroms [19] [20].

At ambient temperature the compound is a white-to-cream crystalline powder that darkens slightly on prolonged exposure to light [7] .

Melting and Boiling Point Determination

  • Melting point (capillary, DSC confirmation): 60 – 64 °C [7] .
  • Boiling point (dynamic vacuum, 0.1 mm Hg): 122 – 132 °C; material decomposes before atmospheric boiling can be attained [9].

Interpretation – The relatively low melting range, together with the need for high vacuum to distil, indicates modest lattice energies typical for substituted anilide amides.

Solubility Profile

Aqueous Solubility Parameters

Shake-flask measurements for the metabolite were not located in regulatory dossiers; however, the Eawag Soil physicochemical screen gives a predicted log S = –4.16, corresponding to ≈ 7 × 10⁻⁵ M or 0.013 mg L⁻¹ at 25 °C [3]. The absence of ionisable groups (section 3.5) means solubility is essentially pH-independent across the environmentally relevant range.

Organic Solvent Compatibility

Empirical vendor data report the substance is freely soluble in polar aprotic media. Typical examples:

SolventQualitative solubilitySource
Dimethyl sulfoxide≥ 50 mg mL⁻¹ (clear)supplier technical note (internal QC) [2]
Ethanol (96%)≥ 25 mg mL⁻¹ (after mild heating)analogous amide class, Cayman SDS for closely related hydrochloride salt [10]
Dichloromethane / THFmiscible at > 100 mg mL⁻¹synthesis work-up reports [9]

The strong preference for organic media is consistent with the measured log P around 2 (section 3.4).

Partition Coefficient (Log P)

Two independent determinations give concordant results:

Methodlog P (25 °C)Reference
cLogP (Hansch substituent constant summation)1.89 [2]
HPLC retention modelling (OECD 117)2.06 [3]

A mean value of log P ≈ 1.9–2.0 classifies the compound as moderately lipophilic, favouring sorption to organic matter but without extreme bioaccumulation potential.

Dissociation Constants

Regulatory hydrolysis and dissociation studies performed for the metalaxyl metabolite CGA 67868 concluded “no pKₐ in an accessible pH range” [4]. The amide nitrogen is strongly resonance-stabilised and the ether oxygen is non-basic; consequently, the molecule remains electrically neutral from pH 2 to 12.

Stability Under Various Conditions

ConditionObservationReference
Hydrolysis (OECD 111, 50 °C)Stable at pH 4–7; t½ = 116 d at pH 9 [5]
Photolysis in water (λ > 290 nm)No degradation after 240 h (2.2 ppm, pH 7) [5]
Soil aerobic metabolismNon-persistent; DT₅₀ = 1.6–4.9 d; DT₉₀ = 5.4–16 d [6]
Volatility (25 °C)Vapour pressure 3.3 × 10⁻⁶ Pa (from structural analogue oxadixyl) – indicates negligible volatility [11]

Discussion – The compound’s chemical backbone resists hydrolytic and photolytic cleavage, but rapid microbial mineralisation in aerobic soils leads to short half-lives. Low vapour pressure eliminates atmospheric loss pathways, while moderate log P and low water solubility favour partitioning into organic soil horizons followed by biotic degradation.

Table 1 – Consolidated Physicochemical Data

PropertyNumeric valueUnitExperimental / PredictedKey source
Melting point60-64°CExperimental [7]
Boiling point (0.1 mm Hg)122-132°CExperimental [9]
Aqueous solubility0.013mg L⁻¹Predicted (log S) [3]
log P (octanol/water)1.9-2.1Mixed (calc + HPLC) [2] [3]
pKₐNone in pH 2–12 [4]
Vapour pressure3.3 × 10⁻⁶PaExperimental (analogue) [11]
Soil DT₅₀1.6-4.9daysExperimental [6]

XLogP3

1.2

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-16-2023

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